5-Chlorothiophene-2-sulfonic acid tert-butylamide

説明

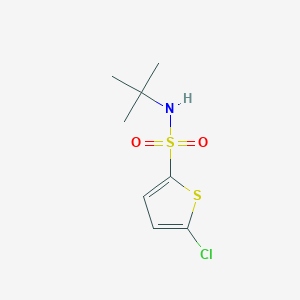

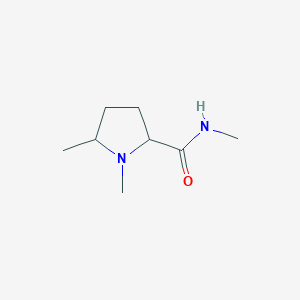

5-Chlorothiophene-2-sulfonic acid tert-butylamide is a chemical compound with the CAS Number: 155731-14-9 . It has a molecular weight of 253.77 and its IUPAC name is N-(tert-butyl)-5-chloro-2-thiophenesulfonamide . The compound is typically stored in a dark place, under an inert atmosphere, at room temperature .

Molecular Structure Analysis

The InChI code for 5-Chlorothiophene-2-sulfonic acid tert-butylamide is 1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

5-Chlorothiophene-2-sulfonic acid tert-butylamide is a solid at room temperature . The compound’s molecular formula is C8H12ClNO2S2 .科学的研究の応用

Catalytic Applications

Research has shown that tert-butyl hydroperoxide (TBHP) can efficiently convert a variety of sulfides to sulfoxides and sulfones, using catalysts based on oxorhenium(V) dithiolates. This method is applicable to a wide range of substrates, including thiophenes, offering a route to their selective oxidation under mild conditions (Wang, Lente, & Espenson, 2002).

Organic Synthesis

The tert-butyl hydroperoxide-initiated radical cyclization of alkynylthioanisoles or -selenoanisoles with sulfinic acids provides a novel method for synthesizing 3-(arylsulfonyl)benzothiophenes under mild conditions. This process is characterized by one C(sp3)-S(Se) bond cleavage and two C(sp2)-S(Se) bond formations, indicating the versatility of TBHP in facilitating complex organic transformations (Xu, Yu, Yan, & Song, 2017).

Medicinal Chemistry

The development of acyl sulfonamide anti-proliferative agents illustrates the potential of thiophene sulfonic acid derivatives in drug discovery. For instance, the synthesis of 5-bromo-thiophene-2-sulfonic acid 2,4-dichlorobenzoylamide sodium salt for clinical supplies highlights the applicability of thiophene derivatives in creating compounds with potential therapeutic benefits (Yates, Kallman, Ley, & Wei, 2009).

Material Science

The exploration of sulfoxides, sulfides, and sulfones in material science, for example, through the synthesis and base-induced chemiluminescence of sulfanyl-, sulfinyl-, and sulfonyl-substituted bicyclic dioxetanes, showcases the role of thiophene sulfonic acid derivatives in developing new materials with unique properties (Watanabe, Kikuchi, Maniwa, Ijuin, & Matsumoto, 2010).

Safety And Hazards

The compound is labeled with the GHS07 pictogram . The hazard statements associated with it are H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . The precautionary statements are P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

特性

IUPAC Name |

N-tert-butyl-5-chlorothiophene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12ClNO2S2/c1-8(2,3)10-14(11,12)7-5-4-6(9)13-7/h4-5,10H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPZSRWXWBIVADA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)NS(=O)(=O)C1=CC=C(S1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12ClNO2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20435734 | |

| Record name | N-tert-Butyl-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chlorothiophene-2-sulfonic acid tert-butylamide | |

CAS RN |

155731-14-9 | |

| Record name | N-tert-Butyl-5-chlorothiophene-2-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20435734 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 8-amino-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B139610.png)

![2-(Chloromethyl)-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B139613.png)

![3,4-Bis[(oxan-2-yl)oxy]benzaldehyde](/img/structure/B139627.png)

![1-[Methyl(prop-2-enyl)amino]propan-2-one](/img/structure/B139629.png)

![Ethanone, 1-[2-hydroxy-4-[(tetrahydro-2H-pyran-2-yl)oxy]phenyl]-](/img/structure/B139638.png)